Ethyl 11,14-Diepoxyeicosanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 11,14-Diepoxyeicosanoate is synthesized through the epoxidation of eicosanoic acid derivatives. The process typically involves the reaction of eicosanoic acid with peracids or hydrogen peroxide in the presence of a catalyst such as formic acid or acetic acid. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure complete epoxidation.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and catalysts ensures the production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Ethyl 11,14-Diepoxyeicosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide rings under mild acidic or basic conditions.
Major Products Formed:
Diols: Formed through the hydrolysis of the epoxide rings.
Hydroxyl Derivatives: Resulting from reduction reactions.
Substituted Esters: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 11,14-Diepoxyeicosanoate has several scientific research applications, including:
Chemistry: Used as a standard for the quantitative determination of epoxidized soybean oil in foodstuffs.
Biology: Investigated for its potential role in biological systems as a reactive intermediate.
Medicine: Studied for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of epoxy resins and other polymeric materials.
Mechanism of Action
The mechanism of action of Ethyl 11,14-Diepoxyeicosanoate involves its ability to undergo nucleophilic substitution reactions at the epoxide rings. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids, leading to the formation of covalent adducts. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
- Ethyl 9,10-Diepoxyoctadecanoate
- Ethyl 12,13-Diepoxyoctadecanoate
- Ethyl 15,16-Diepoxyoctadecanoate
Comparison: Ethyl 11,14-Diepoxyeicosanoate is unique due to its specific epoxidation pattern at the 11 and 14 positions of the eicosanoic acid chain This distinct structure imparts unique chemical reactivity and biological activity compared to other diepoxidized fatty acid esters
Properties
IUPAC Name |
ethyl 10-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O4/c1-3-5-11-14-18-20(25-18)17-21-19(26-21)15-12-9-7-6-8-10-13-16-22(23)24-4-2/h18-21H,3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZIQWVKZYIKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400001 | |
Record name | Ethyl 11,14-Diepoxyeicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355803-78-0 | |
Record name | Ethyl 3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiranedecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355803-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 11,14-Diepoxyeicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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